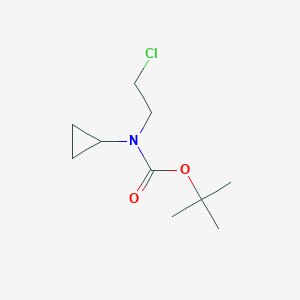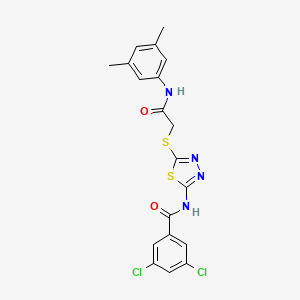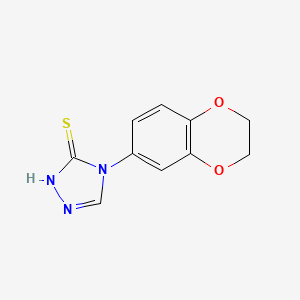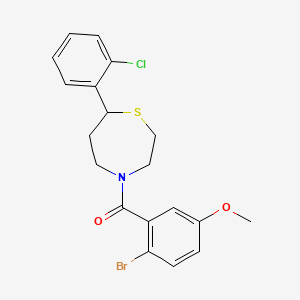
Tert-butyl N-(2-chloroethyl)-N-cyclopropylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(2-chloroethyl)-N-cyclopropylcarbamate, also known as terbufos, is a widely used organophosphate insecticide. It is highly effective against a variety of pests, including aphids, thrips, and mites. However, due to its toxicity and potential environmental hazards, terbufos is subject to strict regulations in many countries.
Applications De Recherche Scientifique
1. Medicinal Chemistry and Drug Analogues
Tert-butyl groups are common in medicinal chemistry, but their incorporation can lead to unwanted property modulation, such as increased lipophilicity and decreased metabolic stability. Comparative studies of drug analogues, like bosentan and vercirnon, document physicochemical data for tert-butyl and its alternative substituents, highlighting the role of tert-butyl groups in medicinal chemistry (Westphal et al., 2015).
2. Atmospheric CO2 Fixation
Tert-butyl hypoiodite (t-BuOI) has been used in cyclizative atmospheric CO2 fixation by unsaturated amines, efficiently leading to cyclic carbamates bearing a iodomethyl group. This application demonstrates the environmental significance of tert-butyl compounds in carbon capture processes (Takeda et al., 2012).
3. Crystal Structure Analysis
The crystal structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, an intermediate for the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, has been extensively studied. This research is crucial for understanding the molecular structure and potential applications in nucleotide synthesis (Ober et al., 2004).
4. Chemical Protection of Hydroxyl Groups
Tert-butyl compounds have been developed to protect hydroxyl groups in various chemical reactions, combining stability with easy removal. This application is particularly significant in the synthesis of prostaglandins and other bioactive molecules (Corey & Venkateswarlu, 1972).
5. Biodegradable Polymers
Tert-butylcarbamate (Boc) has been used in the development of cascade biodegradable polymers, demonstrating its potential in medical devices, drug delivery vehicles, and tissue engineering scaffolds (Dewit & Gillies, 2009).
6. Detection of Volatile Acid Vapors
Benzothizole modified tert-butyl carbazole derivatives have been synthesized for detecting volatile acid vapors. The tert-butyl group's role in gel formation and its application in fluorescent sensory materials for acid vapor detection is a significant advancement in chemical sensing technologies (Sun et al., 2015).
7. RNA Synthesis
Tert-butyl groups have been utilized in the development of novel hydroxyl protecting groups, like tert-butyl dithiomethyl (DTM), for RNA synthesis. This application is crucial for high-throughput RNA synthesis and purification (Semenyuk et al., 2006).
Propriétés
IUPAC Name |
tert-butyl N-(2-chloroethyl)-N-cyclopropylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-10(2,3)14-9(13)12(7-6-11)8-4-5-8/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZAKGHQEOJHRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCl)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(2-chloroethyl)-N-cyclopropylcarbamate | |
CAS RN |
1507977-56-1 |
Source


|
| Record name | tert-butyl N-(2-chloroethyl)-N-cyclopropylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Propan-2-yl)-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2859198.png)


![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B2859205.png)

![Tert-butyl 2-(trifluoromethyl)-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2859209.png)






![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2859220.png)
![2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2859221.png)